

An In-depth Technical Guide to 5-Bromo-1,3-benzodioxole

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Compound of Interest

Compound Name: 5-Bromo-1,3-benzodioxole

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This technical guide provides a comprehensive overview of **5-Bromo-1,3-benzodioxole**, a key organic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, detailing its chemical identity, properties, and synthetic applications.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure featuring a bromine atom at the 5-position of the 1,3-benzodioxole ring is formally known by its IUPAC name: **5-bromo-1,3-benzodioxole**^[1]. It is also referred to by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Common Synonyms:

- 4-Bromo-1,2-(methylenedioxy)benzene^[2]
- 4-Bromo-1,2-methylenedioxybenzene^{[1][2]}

Physicochemical and Computational Data

The key properties of **5-Bromo-1,3-benzodioxole** are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ BrO ₂	[3][4]
Molecular Weight	201.02 g/mol	[2][4]
CAS Number	2635-13-4	[3][5][6]
Appearance	Colorless to light yellow or yellow-brown liquid	[2][3][5]
Density	1.669 g/cm ³	[3]
Boiling Point	228 °C; 85-86 °C at 1.0 mmHg	[1]
Purity	Typically ≥97%	[2][5]
Topological Polar Surface Area (TPSA)	18.46 Å ²	[4]
LogP	2.1778	[4]
SMILES	<chem>BrC1CCC2C(C1)OCO2</chem>	[2]
InChI Key	FBOYMIDCHINJKC-UHFFFAOYSA-N	[2]

Synthetic Protocols and Applications

5-Bromo-1,3-benzodioxole is a versatile intermediate in organic synthesis. Its utility stems from the presence of the bromo substituent, which allows for a variety of subsequent chemical transformations.

Synthesis via Electrophilic Bromination

A common method for the synthesis of aryl bromides is electrophilic aromatic substitution. While a specific protocol for the direct bromination of 1,3-benzodioxole to yield the 5-bromo isomer is discussed in forums, a general, adaptable procedure using hydrogen peroxide and ammonium bromide is outlined below.[7]

Protocol: Bromination of an Activated Aromatic Ring[7]

- Materials:
 - Substrate (1,3-benzodioxole) (2 mmol)
 - Ammonium bromide (2.2 mmol)
 - Acetic acid (4 mL)
 - 30% Hydrogen peroxide (H_2O_2) (2.2 mmol)
 - Saturated sodium bicarbonate solution
 - Dichloromethane
 - Anhydrous sodium sulfate
- Procedure:
 - Charge a 25 mL two-necked round-bottom flask with the substrate (1,3-benzodioxole) and ammonium bromide in acetic acid.
 - Add 30% H_2O_2 dropwise to the reaction mixture.
 - Allow the contents to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
 - Upon completion, treat the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acetic acid.
 - Extract the product with dichloromethane.
 - Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.
 - Purify the product as necessary, typically via column chromatography or distillation.

Nitration of 5-Bromo-1,3-benzodioxole

The benzodioxole ring can be further functionalized. A key reaction is the nitration to introduce a nitro group, which is a precursor to an amino group and activates the ring for other substitutions.[8]

Protocol: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole[8]

- Materials:
 - **5-Bromo-1,3-benzodioxole**
 - Concentrated nitric acid
 - Concentrated sulfuric acid
 - Glacial acetic acid
 - Crushed ice
 - Saturated sodium bicarbonate solution
 - Dichloromethane or ethyl acetate
- Procedure:
 - Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling the mixture in an ice bath.
 - Reaction Setup: Dissolve **5-Bromo-1,3-benzodioxole** in glacial acetic acid in a reaction flask equipped with a magnetic stirrer and place it in an ice bath.
 - Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of **5-Bromo-1,3-benzodioxole**, ensuring the temperature is maintained between 0 and 10 °C.
 - Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
 - Work-up: Once the reaction is complete, pour the mixture over crushed ice.

- Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extraction: Extract the product with dichloromethane or ethyl acetate. The organic layers are then combined, dried, and concentrated to yield the product.

Mandatory Visualizations

The following diagrams illustrate key synthetic transformations involving **5-Bromo-1,3-benzodioxole**.

Caption: Synthetic pathway for the nitration of **5-Bromo-1,3-benzodioxole**.

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

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